REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13].[NH3:15]>CO>[CH3:13][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([CH3:12])[C:6]=1[NH:5][CH2:4][C:3]([NH2:15])=[O:2]
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
COC(CNC1=C(C=CC=C1C)C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
with stirring until the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 37° C
|
Type
|
WAIT
|
Details
|
The reaction mixture is left
|
Type
|
CONCENTRATION
|
Details
|
It is then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave as residue a yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallises
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from toluene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(NCC(=O)N)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |